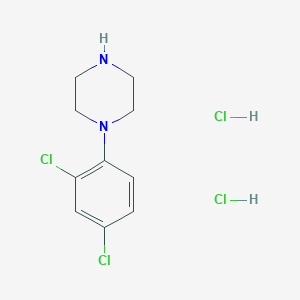

1-(2,4-dichlorophenyl)piperazine Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related piperazine derivatives often begins with the reaction of piperazine with various substituted phenyl groups. For instance, 1-(3-chlorophenyl)piperazine was synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride . Another example includes the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine from 4-chlorobenzophenone, which involved reduction, bromination, and final reaction with anhydrous piperazine . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques. For example, the NMR study of a piperazine dihydrochloride salt provided complete NMR assignments using techniques such as DEPT, H-H COSY, HMQC, and HMBC . Additionally, X-ray diffraction analysis has been used to determine the crystal and molecular structure of piperazine derivatives, revealing details such as bond distances, angles, and crystal packing .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions. The reactivity of these compounds is often influenced by the substituents on the piperazine ring. For example, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium chloride involved a reductive amination reaction . The presence of halogens such as chlorine can also affect the reactivity, as seen in the synthesis of 1-(2,3-dichlorophenyl)piperazine, which involved steps such as alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and biological activity. For instance, the antibacterial and antifungal activities of 2-{1'-Aryl-1'-[4''-(2'',3''-dichlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives were investigated, with some compounds showing moderate activity . Theoretical and experimental investigations into the structural and electronic properties of piperazine derivatives can provide insights into their potential biological activities and interactions with biological targets .

Scientific Research Applications

-

Synthesis of Piperazine Derivatives

- Field : Organic Chemistry

- Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Methods : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results : The synthesis of piperazine derivatives has been reported with various methods and has been used in the creation of numerous drugs .

-

C–H Functionalization of Piperazines

- Field : Medicinal Chemistry

- Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Methods : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

- Results : The structural diversity of piperazines has been expanded through C–H functionalization, allowing for more varied drug discovery .

Safety And Hazards

properties

IUPAC Name |

1-(2,4-dichlorophenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNFGXBYBYIUPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372113 |

Source

|

| Record name | 1-(2,4-dichlorophenyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenyl)piperazine Dihydrochloride | |

CAS RN |

827614-48-2 |

Source

|

| Record name | 1-(2,4-dichlorophenyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827614-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.